molecular formula C17H19ClN4O2 B7144599 N-(5-chloropyridin-2-yl)-1-(1-methylpyrrole-3-carbonyl)piperidine-4-carboxamide

N-(5-chloropyridin-2-yl)-1-(1-methylpyrrole-3-carbonyl)piperidine-4-carboxamide

Cat. No.: B7144599
M. Wt: 346.8 g/mol
InChI Key: ZNYHVNPTYPXHIV-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-1-(1-methylpyrrole-3-carbonyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a pyridine ring substituted with chlorine, and a pyrrole ring with a methyl group, making it a multifaceted molecule for research and industrial purposes.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-1-(1-methylpyrrole-3-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c1-21-7-4-13(11-21)17(24)22-8-5-12(6-9-22)16(23)20-15-3-2-14(18)10-19-15/h2-4,7,10-12H,5-6,8-9H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYHVNPTYPXHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1)C(=O)N2CCC(CC2)C(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-1-(1-methylpyrrole-3-carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Derivative: Starting with 5-chloropyridine, various reagents and catalysts are used to introduce the necessary functional groups.

    Pyrrole Ring Formation: The pyrrole ring is synthesized separately, often through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Piperidine Ring Formation: The piperidine ring is formed through hydrogenation or other cyclization methods.

    Coupling Reactions: The final step involves coupling the pyridine, pyrrole, and piperidine derivatives under specific conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-1-(1-methylpyrrole-3-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

N-(5-chloropyridin-2-yl)-1-(1-methylpyrrole-3-carbonyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-1-(1-methylpyrrole-3-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloropyridin-2-yl)-1-(1-methylpyrrole-3-carbonyl)piperidine-4-carboxamide: shares similarities with other compounds featuring pyridine, pyrrole, and piperidine rings.

    This compound: is unique due to its specific substitution pattern and the presence of the carboxamide group.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and rings, which confer distinct chemical properties and potential applications. This makes it a valuable compound for research and industrial purposes.

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